1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid
Overview
Description
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid: is a derivative of proline, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid typically involves the protection of the amino group of 4,4-dimethyl-l-proline with the Fmoc group. This is achieved by reacting 4,4-dimethyl-l-proline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure consistency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid primarily undergoes deprotection reactions where the Fmoc group is removed. This is typically achieved using bases such as piperidine in dimethylformamide (DMF) . The compound can also participate in peptide bond formation reactions during solid-phase peptide synthesis .
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used for Fmoc group removal.
Peptide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and Oxyma are used.
Major Products Formed:
Deprotection: Removal of the Fmoc group yields 4,4-dimethyl-l-proline.
Peptide Synthesis: Formation of peptide chains with 4,4-dimethyl-l-proline residues.
Scientific Research Applications
Chemistry: 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is extensively used in the synthesis of peptides and proteins. Its stability and ease of removal make it a preferred choice for protecting amino groups during peptide synthesis .
Biology and Medicine: In biological research, this compound is used to synthesize peptides that are studied for their biological activity. These peptides can be used in drug development and as tools for understanding protein function .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. Its use in solid-phase peptide synthesis allows for the efficient and scalable production of therapeutic peptides .
Mechanism of Action
The primary mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of 4,4-dimethyl-l-proline during the synthesis process and is removed under basic conditions to allow for further reactions . The removal of the Fmoc group is facilitated by bases such as piperidine, which form a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Comparison with Similar Compounds
Fmoc-4,4-difluoro-l-proline: Similar in structure but with fluorine atoms instead of methyl groups.
Fmoc-proline: The parent compound without the dimethyl substitution.
Uniqueness: 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is unique due to the presence of two methyl groups on the proline ring, which can influence the steric and electronic properties of the resulting peptides. This can affect the peptide’s conformation and stability, making this compound a valuable tool in the design of peptides with specific properties .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2)11-19(20(24)25)23(13-22)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDJCOWHKHEGGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960156-21-2 | |
Record name | (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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